5-(Trifluoromethyl)-1,3,4-oxadiazole-2-carbaldehyde

Medicinal Chemistry Drug Discovery Physicochemical Properties

5-(Trifluoromethyl)-1,3,4-oxadiazole-2-carbaldehyde (CAS 100305-92-8) is a heterocyclic aldehyde incorporating a trifluoromethyl-substituted 1,3,4-oxadiazole core. This compound serves as a versatile intermediate for the synthesis of biologically active molecules, fluorescent materials, and kinase inhibitors.

Molecular Formula C4HF3N2O2
Molecular Weight 166.06 g/mol
Cat. No. B13032412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)-1,3,4-oxadiazole-2-carbaldehyde
Molecular FormulaC4HF3N2O2
Molecular Weight166.06 g/mol
Structural Identifiers
SMILESC(=O)C1=NN=C(O1)C(F)(F)F
InChIInChI=1S/C4HF3N2O2/c5-4(6,7)3-9-8-2(1-10)11-3/h1H
InChIKeyMOXNJYNUHNGYNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Trifluoromethyl)-1,3,4-oxadiazole-2-carbaldehyde: A Distinctive 1,3,4-Oxadiazole Aldehyde Building Block for Medicinal Chemistry and Synthetic Applications


5-(Trifluoromethyl)-1,3,4-oxadiazole-2-carbaldehyde (CAS 100305-92-8) is a heterocyclic aldehyde incorporating a trifluoromethyl-substituted 1,3,4-oxadiazole core. This compound serves as a versatile intermediate for the synthesis of biologically active molecules, fluorescent materials, and kinase inhibitors [1]. Its unique combination of an electron-withdrawing trifluoromethyl group and a reactive aldehyde functionality distinguishes it from other oxadiazole regioisomers and non-aldehyde analogues.

Why the 1,3,4-Oxadiazole Core Cannot Be Simply Substituted with 1,2,4-Isomers: Lipophilicity and ADME Implications


Matched molecular pair analysis across >140 compounds reveals that replacing a 1,2,4-oxadiazole with a 1,3,4-oxadiazole ring consistently reduces log D by approximately 1 unit, translating to an order of magnitude lower lipophilicity [1]. This systematic difference impacts aqueous solubility, metabolic stability, and off-target interactions (e.g., hERG), making the 1,3,4-oxadiazole scaffold intrinsically more polar and potentially more developable for oral drugs. Substituting with a 1,2,4-isomer would yield a distinct physicochemical profile, potentially altering pharmacokinetics and toxicity.

Quantitative Differentiation Evidence for 5-(Trifluoromethyl)-1,3,4-oxadiazole-2-carbaldehyde


Lipophilicity Advantage: 1,3,4-Oxadiazole Core Showcases ~1 log D Unit Lower than 1,2,4-Oxadiazole Isomer

In a systematic matched molecular pair analysis of AstraZeneca's compound collection, the 1,3,4-oxadiazole isomer consistently exhibited a log D approximately 1 unit lower than its 1,2,4-oxadiazole matched pair, corresponding to an order of magnitude decrease in lipophilicity [1]. This trend was observed across a diverse structural context spanning ~7 log units.

Medicinal Chemistry Drug Discovery Physicochemical Properties

Versatile Aldehyde Chemistry Expands Synthetic Utility Beyond Carboxylic Acid and Ester Analogues

The aldehyde group in 5-(trifluoromethyl)-1,3,4-oxadiazole-2-carbaldehyde permits direct reductive amination, Grignard additions, and Wittig olefination without the need for activation, whereas the carboxylic acid analogue (CAS 944898-06-0) requires prior activation for analogous transformations, limiting its direct versatility [1]. High-yielding reductive amination protocols applicable to acid-sensitive substrates have been demonstrated for aldehydes under neutral conditions [1].

Synthetic Chemistry Building Block Oxadiazole Derivatives

Privileged Scaffold in Kinase Inhibitors: 5-(Trifluoromethyl)-1,3,4-oxadiazole Moiety Found in Pan-WNK Inhibitor WNK463

The 5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl group is a key substructure in WNK463, a pan-WNK kinase inhibitor with IC50 values of 5, 1, 6, and 6 nM for WNK1–4, respectively . This demonstrates the scaffold's ability to impart potent biological activity when properly elaborated.

Kinase Inhibition Drug Discovery Medicinal Chemistry

Optimal Application Scenarios for 5-(Trifluoromethyl)-1,3,4-oxadiazole-2-carbaldehyde


Drug Lead Optimization Requiring Reduced Lipophilicity

Medicinal chemists seeking to lower log D while maintaining molecular shape can incorporate the 1,3,4-oxadiazole core via this aldehyde intermediate to achieve an order-of-magnitude reduction in lipophilicity compared to the 1,2,4-isomer, improving solubility and metabolic stability [1].

Efficient Construction of Diversified Compound Libraries

The aldehyde functionality enables rapid parallel synthesis through reductive amination with diverse amines, generating libraries of 2-aminomethyl-5-trifluoromethyl-1,3,4-oxadiazoles without the need for protecting group strategies or activation steps [2].

Kinase Inhibitor Core Modification

The 5-(trifluoromethyl)-1,3,4-oxadiazole scaffold, validated in WNK463 against WNK kinases (IC50 1–6 nM), can be elaborated from this carbaldehyde to explore structure–activity relationships in kinase inhibitor programs .

Quote Request

Request a Quote for 5-(Trifluoromethyl)-1,3,4-oxadiazole-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.